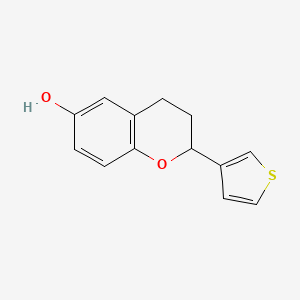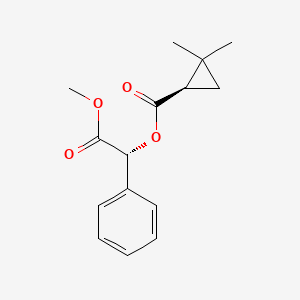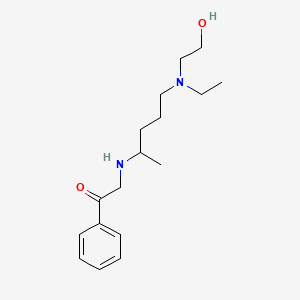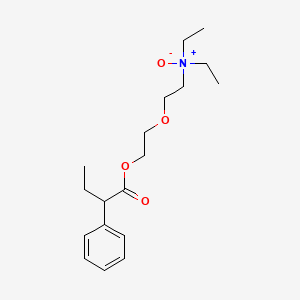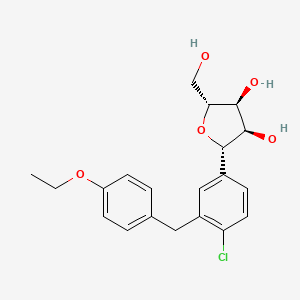
(2S,3R,4S,5R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4S,5R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic compound with a unique structure It features a tetrahydrofuran ring substituted with a chlorinated phenyl group and an ethoxybenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols and appropriate catalysts.
Introduction of the Chlorinated Phenyl Group: This step often involves electrophilic aromatic substitution reactions using chlorinated benzene derivatives.
Attachment of the Ethoxybenzyl Moiety: This can be done through nucleophilic substitution reactions, where an ethoxybenzyl halide reacts with a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The chlorinated phenyl group can be reduced to a phenyl group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Formation of (2S,3R,4S,5R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-5-(carboxymethyl)tetrahydrofuran-3,4-diol.
Reduction: Formation of (2S,3R,4S,5R)-2-(3-(4-ethoxybenzyl)phenyl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound can be studied for its potential interactions with biological macromolecules. Its structural features may allow it to bind to specific proteins or enzymes, making it a candidate for drug development.
Medicine
The compound’s potential medicinal properties can be explored, particularly its ability to interact with biological targets. It may serve as a lead compound for developing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism by which (2S,3R,4S,5R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol exerts its effects depends on its interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4S,5R)-2-(4-Chloro-3-(4-methoxybenzyl)phenyl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- (2S,3R,4S,5R)-2-(4-Chloro-3-(4-propoxybenzyl)phenyl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- (2S,3R,4S,5R)-2-(4-Chloro-3-(4-butoxybenzyl)phenyl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Uniqueness
The uniqueness of (2S,3R,4S,5R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol lies in its specific substitution pattern. The presence of the ethoxy group differentiates it from similar compounds and may impart distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23ClO5 |
|---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C20H23ClO5/c1-2-25-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)21)20-19(24)18(23)17(11-22)26-20/h3-8,10,17-20,22-24H,2,9,11H2,1H3/t17-,18-,19-,20+/m1/s1 |
InChI Key |
NOXMBBQOYPMPER-WTGUMLROSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(O3)CO)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


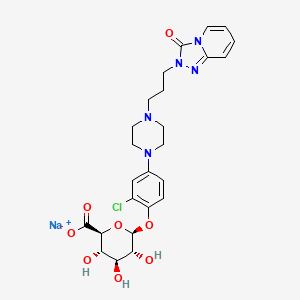
![4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B13850422.png)
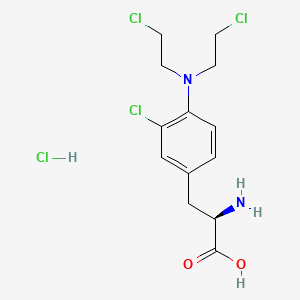
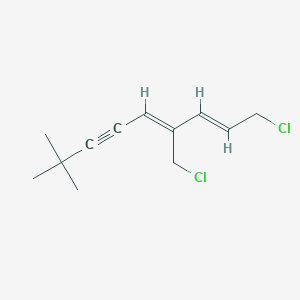
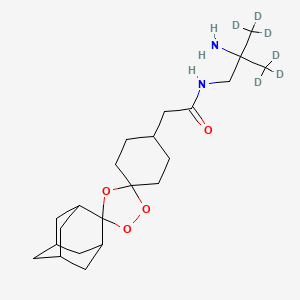
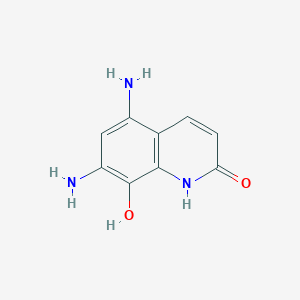
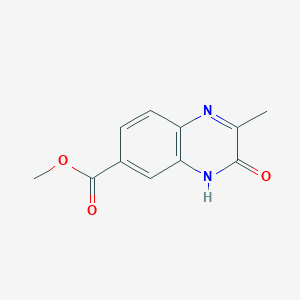
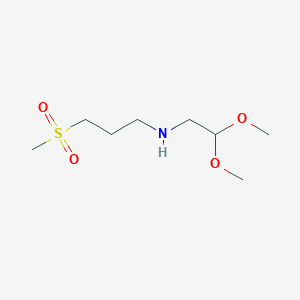
![1,6,10-Trimethyl-5-oxoindazolo[2,3-a]quinazoline-3,8-dicarbonitrile](/img/structure/B13850454.png)

